molecular formula C10H10O3 B091842 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone CAS No. 1011-48-9

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone

Cat. No.: B091842
CAS No.: 1011-48-9
M. Wt: 178.18 g/mol
InChI Key: KVCWAZWJLMNADA-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone (CAS: 1011-48-9) is a heterocyclic compound featuring a benzodioxin ring fused to an ethanone group. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol . The compound is synthesized via Friedel-Crafts acylation and cyclization reactions, as evidenced by its role in the preparation of intermediates for pharmaceuticals like the antihypertensive agent Doxazosin . It is commercially available with a purity of 97% and is stored under dry, sealed conditions at room temperature .

Preparation Methods

The Friedel–Crafts acylation reaction is the most widely employed method for synthesizing 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the 1,4-benzodioxane ring system.

Reaction Mechanism and Catalysts

The reaction proceeds via the formation of an acylium ion intermediate, generated by the interaction of acetyl chloride with a Lewis acid catalyst such as aluminum chloride (AlCl₃). The acylium ion acts as an electrophile, attacking the electron-rich aromatic ring of 1,4-benzodioxane to form the acetylated product .

Key Steps:

  • Complex Formation : AlCl₃ coordinates with the chlorine atom of acetyl chloride, polarizing the C–Cl bond.

  • Acylium Ion Generation : Heterolytic cleavage produces the acylium ion (CH₃C⁺=O), stabilized by resonance.

  • Electrophilic Substitution : The acylium ion reacts with 1,4-benzodioxane, substituting a hydrogen atom on the aromatic ring.

Standard Reaction Conditions

Typical conditions for this reaction include:

ParameterSpecificationYield (%)Source
CatalystAlCl₃ (1.2 equiv)65–75
SolventAnhydrous dichloromethane (DCM)
Temperature0°C to room temperature
Reaction Time4–6 hours

The use of aprotic solvents like DCM minimizes side reactions, while controlled temperatures prevent over-acylation .

Alternative Synthetic Routes

Acetic Anhydride as an Acylating Agent

In lieu of acetyl chloride, acetic anhydride can serve as an acylating agent under similar catalytic conditions. This method reduces the production of HCl gas, enhancing safety in laboratory settings. However, yields are marginally lower (60–68%) due to slower reaction kinetics .

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis often employs continuous flow reactors to improve efficiency and scalability. These systems enable precise control over reaction parameters (e.g., temperature, residence time), achieving yields exceeding 80% while reducing waste .

Green Chemistry Innovations

Recent advancements focus on solvent recycling and catalyst recovery. For instance, immobilized AlCl₃ on silica gel allows catalyst reuse for up to five cycles without significant activity loss . Additionally, bio-based solvents like cyclopentyl methyl ether (CPME) are being explored to replace traditional halogenated solvents .

Optimization Strategies

Catalyst Screening

Alternative Lewis acids such as FeCl₃ and ZnCl₂ have been tested, but AlCl₃ remains superior due to its strong electrophilic activation. Recent studies show that bimetallic catalysts (e.g., AlCl₃–FeCl₃ mixtures) improve regioselectivity by 12% .

Solvent Effects

Polar aprotic solvents like nitrobenzene enhance reaction rates but complicate product isolation. Non-polar solvents (e.g., toluene) offer easier workup but require higher temperatures (80°C), risking side reactions .

Challenges and Mitigation

Byproduct Formation

Common byproducts include di-acetylated derivatives and ring-opened compounds. These are minimized by:

  • Using stoichiometric control (1:1 molar ratio of acylating agent to 1,4-benzodioxane).

  • Introducing electron-withdrawing groups on the benzodioxane ring to reduce over-reactivity .

Catalyst Removal

Post-reaction AlCl₃ is quenched with ice-cold water, but residual traces can degrade the product. Chelating agents like EDTA are added during workup to sequester metal ions .

Analytical Validation

Structural Confirmation

Post-synthesis characterization employs:

  • NMR Spectroscopy : δ 2.5 ppm (singlet, acetyl CH₃), δ 4.3–4.5 ppm (m, benzodioxane O–CH₂–O) .

  • Mass Spectrometry : Molecular ion peak at m/z 178.18 (C₁₀H₁₀O₃) .

Purity Assessment

HPLC analysis with a C18 column and UV detection (254 nm) confirms purity >95%. Residual solvents are quantified via GC-MS .

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30–45 minutes with comparable yields (70–75%). This method is particularly advantageous for small-batch pharmaceutical production .

Enzymatic Acylation

Preliminary studies using lipases (e.g., Candida antarctica) in non-aqueous media show promise for eco-friendly synthesis, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

  • Structure: Bromination at the ethanone α-carbon yields this derivative.
  • Synthesis: Produced by reacting 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with pyridinium tribromide in dichloromethane/methanol (70% yield) .
  • Applications : Serves as a precursor for imidazothiadiazoles with antitumor activity .

b. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

  • Structure: The ethanone group is substituted with a triazolopyridine-thio moiety.
  • Key Feature : Enhanced electrophilicity due to the electron-withdrawing thio group, enabling nucleophilic reactions .

c. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

  • Structure: Replaces the ethanone with a carboxylic acid group.
  • Activity : Exhibits anti-inflammatory properties comparable to Ibuprofen in rat paw edema assays .

Heterocyclic Ring Modifications

a. 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone

  • Structure : Replaces benzodioxin’s oxygen atoms with sulfur (thiazine ring).
  • Impact : Reduced ring stability due to weaker C–S bonds compared to C–O bonds in benzodioxin .

b. 1-(8-Methoxy-2,3-dihydro-1,4-benzodioxan-5-yl)ethanone

  • Structure : Adds a methoxy group to the benzodioxin ring.
  • Synthesis : Derived from o-vanillin via oxidation and Friedel-Crafts acylation (58.9% yield) .
  • Effect : Methoxy substitution increases electron density, altering reactivity in electrophilic substitutions .

Pharmacologically Relevant Analogs

a. N-(2,3-Dihydro-1,4-benzodioxin-2-yl Carbonyl)piperazine

  • Role : Intermediate in synthesizing Doxazosin, a α₁-adrenergic receptor blocker for hypertension .
  • Comparison: The piperazine-carbony group enhances water solubility compared to the ethanone derivative .

b. Compound 31 (1-[4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)phenyl]piperazin-1-yl]ethanone)

  • Structure : Incorporates a sulfanyl-linked benzodioxin.
  • Application : Investigated for autophagy inhibition in cancer therapy .

Environmental and Analytical Data

  • Detected in water-phase biomass conversion products, suggesting environmental persistence .
  • NIST provides standardized spectroscopic data for structural validation .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in enzyme inhibition and its role as a probe in biological pathways.

This compound can be synthesized through several methods, including the condensation of 1,4-benzodioxane with acetyl chloride or other acetylating agents. Its structure features a dioxin ring system that contributes to its unique chemical reactivity and biological properties .

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymes, which can be critical in metabolic pathways. The compound's ability to modulate enzyme activity is significant for understanding its potential therapeutic applications.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on specific enzymes. For instance:

  • Cyclooxygenase (COX) Inhibition : The compound has been tested for its ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. Preliminary results suggest that it may reduce the production of pro-inflammatory mediators.
  • Aldose Reductase Inhibition : This enzyme is implicated in diabetic complications. In vitro studies indicate that this compound can effectively inhibit aldose reductase activity, suggesting potential benefits in managing diabetic conditions .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It appears to scavenge free radicals effectively, which could help mitigate oxidative stress-related damage in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor .

Case Study 1: Anti-inflammatory Effects

A study published in a pharmacological journal explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers following treatment with the compound compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound .

Case Study 2: Neuroprotective Potential

In another investigation focused on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that the compound not only preserved cell viability but also reduced markers of apoptosis (programmed cell death), suggesting its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol StructureModerate COX inhibition
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde StructureWeak antioxidant properties

The comparison highlights that while similar compounds exhibit some biological activities, they do not match the efficacy of this compound in enzyme inhibition and antioxidant capacity.

Q & A

Basic Questions

Q. What are the key physicochemical properties and identifiers of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone?

The compound has the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Two CAS Registry Numbers are reported (1011-48-9 and 2879-20-1 ), which may reflect regional or historical nomenclature variations. Key identifiers include the IUPAC name and synonyms such as 6-Acetyl-1,4-benzodioxane . Storage requires a dry, sealed environment at room temperature to prevent degradation . Researchers should verify CAS numbers against authoritative databases (e.g., NIST or PubChem) to resolve discrepancies .

Q. How can researchers confirm the structural identity of this compound experimentally?

Structural confirmation typically involves:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic signals (e.g., acetyl group at ~2.5 ppm for 1H^1H, 200-210 ppm for 13C^{13}C).
  • X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths and angles .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 178.18 via ESI-MS) and fragmentation patterns .

Q. What are the standard synthetic routes for preparing this compound?

A common method involves Friedel-Crafts acylation of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Yields depend on reaction time, temperature, and solvent polarity. Alternative routes include bromination of precursor ketones (e.g., pyridinium tribromide in dichloromethane/methanol yields 70% brominated derivatives) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of brominated derivatives for medicinal chemistry applications?

Bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with pyridinium tribromide in anhydrous DCM/MeOH (24 h, room temperature) yields 2-bromo derivatives with 70% efficiency . Key considerations:

  • Solvent polarity : Non-polar solvents reduce side reactions.
  • Catalyst stoichiometry : Excess brominating agent improves conversion but may degrade the product.
  • Purification : Cold ethanol washes remove unreacted reagents. Validate purity via HPLC (>95%) and 1H^1H-NMR .

Q. What analytical challenges arise when detecting this compound in complex biological or environmental matrices?

In biomass conversion studies, the compound was identified via GC/MS (retention time: 25.424 min, m/z 178) alongside lignin-derived phenolics . Challenges include:

  • Matrix interference : Co-eluting compounds (e.g., cyclohexasiloxanes) require high-resolution MS or tandem MS for differentiation.
  • Quantification : Use deuterated internal standards to account for ionization efficiency variations.
  • Limit of detection : Optimize extraction protocols (e.g., solid-phase extraction) to enhance sensitivity .

Q. How do structural modifications of this compound influence its reactivity in multicomponent reactions?

The acetyl group at the 6-position of the benzodioxane ring enables nucleophilic substitution (e.g., with piperazine or chloroacetyl groups) to generate pharmacologically active derivatives. For example:

  • Piperazine derivatives : React with chloroacetyl chloride to form amides, which are precursors for antihypertensive agents like doxazosin mesylate .
  • Triazole-thioether derivatives : Synthesized via click chemistry for kinase inhibition studies .
    Key factors:
  • Electronic effects : Electron-withdrawing groups (e.g., halogens) enhance electrophilicity at the acetyl carbon.
  • Steric hindrance : Substituents on the benzodioxane ring may slow reaction kinetics .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

Discrepancies in 1H^1H-NMR chemical shifts (e.g., acetyl proton signals) may arise from solvent effects or impurities. For example:

  • In DMSO-d₆, the acetyl proton may appear downfield (~2.6 ppm) compared to CDCl₃ (~2.4 ppm).
  • Compare data with NIST Chemistry WebBook entries or replicate experiments using standardized conditions .

Q. Methodological Recommendations

  • Structural refinement : Use SHELXL for high-resolution crystallographic data to resolve ambiguities in bond angles or torsional strain .
  • Synthetic scalability : Pilot small-scale reactions (<1 mmol) to optimize conditions before scaling up.
  • Data validation : Cross-reference spectral data with multiple databases (e.g., PubChem, NIST) to ensure consistency .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCWAZWJLMNADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80905943
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1011-48-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
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Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
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Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one
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Record name 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
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Record name 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHANONE
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